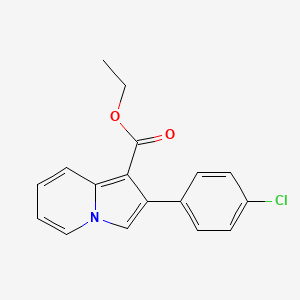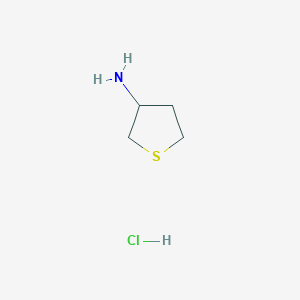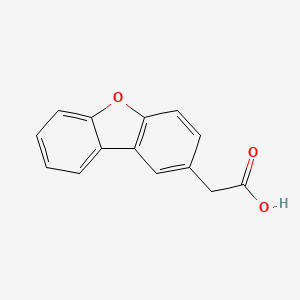
Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate, also known as ECPI, is an organic compound belonging to the family of indolizinecarboxylates. It is a colorless solid with a molecular weight of 285.75 g/mol and a melting point of 218-219°C. ECPI is an important intermediate for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Pharmacological Importance of Indolizine Derivatives
Indolizine derivatives, including Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate, hold a wide range of pharmaceutical significance. They exhibit a variety of biological activities, such as anticancer, anti-HIV-1, anti-inflammatory, antimicrobial, anti-tubercular, larvicidal, anti-schizophrenia, and CRTh2 antagonist activities. The structure-activity relationship (SAR) studies of these compounds provide insights into the behavior of their inhibitory actions and contribute significantly to therapeutic activities in comparison to reference drugs (Dawood & Abbas, 2020).
Synthesis and Bioactivity of Indolizine and its Derivatives
Indolizine and its derivatives, including this compound, are recognized for their potential biological activities and can be used as organic fluorescent molecules for biological and material applications. Radical-induced synthetic approaches, known for efficient heterocycle construction, C-C or C-X bond construction, and high atom- and step-economy, are increasingly popular for synthesizing these compounds. This enables a deep understanding of indolizine and its derivatives and aids in developing novel approaches for their synthesis (Hui et al., 2021).
Recent Progress in Synthesis and Bioactivity Studies
Recent progress in the synthesis of indolizine framework and the design of compounds with potential biological activity highlights the importance of this compound in drug discovery. Synthetic methods of indolizines have advanced, emphasizing the significant development in this area and the importance of these compounds in various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzymes inhibition activity (Singh & Mmatli, 2011).
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUXMLKUZFNAQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)


![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)

![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)